5-Amino-4-chloro-2-methoxybenzonitrile
Description
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-amino-4-chloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3 |
InChI Key |
FICPWORCUBCMKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-methoxybenzonitrile typically involves the following steps:
Nitration: The starting material, 4-chloro-2-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 5-Amino-4-chloro-2-methoxybenzonitrile can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding nitro or hydroxyl derivatives. Reduction reactions can further modify the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas with Pd/C or SnCl2 in HCl.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products:
Substitution Products: Acylated or alkylated derivatives.
Oxidation Products: Nitro or hydroxyl derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
5-Amino-4-chloro-2-methoxybenzonitrile has been investigated for its potential use in medicinal chemistry. Its structural features allow it to act as a precursor for synthesizing various bioactive compounds.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from similar structures. For instance, a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles exhibited significant antiproliferative effects against human tumor cell lines, suggesting that derivatives of benzonitrile could also be explored for similar activities .
Antimicrobial Properties
Research indicates that compounds with amino and chloro substituents often display antimicrobial properties. The effectiveness of 5-amino-4-chloro-2-methoxybenzonitrile as an antimicrobial agent is an area worth exploring, particularly against resistant bacterial strains.
Dye Manufacturing
The compound is also relevant in the dye industry due to its ability to form stable colorants. It can be used as an intermediate in the synthesis of various dyes.
Hair Dyes
5-Amino-4-chloro-2-methoxybenzonitrile has been noted for its application in hair dye formulations. Its derivatives are known to provide vibrant colors with good stability and low skin irritability, making them suitable for cosmetic applications .
Textile Dyes
The compound's chemical structure allows it to interact effectively with textile fibers, leading to the development of dyes that are both colorfast and environmentally friendly.
Organic Synthesis
In organic chemistry, 5-amino-4-chloro-2-methoxybenzonitrile serves as a valuable building block for synthesizing more complex molecules.
Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its reactivity under different conditions can lead to the formation of diverse heterocyclic structures.
Coupling Reactions
It can participate in coupling reactions, where it acts as a coupling partner in the formation of more complex organic molecules, which are essential in drug discovery and development.
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-methoxybenzonitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and chloro substituents can influence the compound’s binding affinity and specificity towards these targets. The methoxy group can affect the compound’s solubility and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
Table 1: Key Properties of 5-Amino-4-chloro-2-methoxybenzonitrile and Analogues
Positional Isomerism: Methoxy and Amino Group Orientation
The positional isomer 2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6) shares the same molecular formula as the target compound but differs in substituent placement. The methoxy group at position 5 (vs.
Functional Group Modifications: Hydroxy vs. Methoxy
5-Bromo-2-hydroxybenzonitrile () replaces the methoxy group with a hydroxyl (-OH) and substitutes chlorine with bromine. The hydroxyl group participates in strong hydrogen bonding (O–H⋯N distance: ~2.8 Å), creating a crystalline network absent in methoxy-containing analogues. This property enhances solubility in polar solvents and influences its utility in solid-state pharmaceutical formulations .
Substituent Bulk and Lipophilicity
The benzyloxy group in 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (CAS: 192869-57-1) increases molecular weight (254.28 g/mol) and lipophilicity (LogP unlisted but likely >3). This compound’s solubility in chloroform and DMSO suggests applications in hydrophobic reaction environments, such as Suzuki-Miyaura couplings .
Methyl vs. Methoxy: Electronic Effects
5-Amino-4-chloro-2-methylbenzonitrile (CAS: 1173434-90-6) substitutes methoxy with a methyl (-CH₃) group. The methyl group is electron-donating but less polar than methoxy, reducing solubility in polar solvents. This difference may direct its use in reactions requiring non-polar intermediates .
Biological Activity
5-Amino-4-chloro-2-methoxybenzonitrile (CAS No. 2090998-18-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 172.60 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 348.8 ± 37.0 °C |
| Melting Point | Not specified |
Synthesis Methods
The synthesis of 5-amino-4-chloro-2-methoxybenzonitrile typically involves several steps, including the introduction of the amino and chloro groups onto a methoxybenzonitrile framework. Common methods include:
- Nitration and Reduction : Starting from a suitable benzonitrile derivative, nitration followed by reduction can yield the desired amino compound.
- Substitution Reactions : Utilizing chlorinated precursors allows for selective substitution to introduce the amino group.
The biological activity of 5-amino-4-chloro-2-methoxybenzonitrile is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.
- Modulation of Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis, making it a candidate for cancer research.
Biological Activity
Research has indicated that 5-amino-4-chloro-2-methoxybenzonitrile exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, docking studies have shown potential binding affinity to tubulin, suggesting it could act as a microtubule inhibitor similar to established anticancer agents .
- Antimicrobial Properties : Some investigations have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
A selection of studies highlights the biological activity of 5-amino-4-chloro-2-methoxybenzonitrile:
- Study on Anticancer Effects : A study evaluated the anticancer efficacy of various derivatives, including 5-amino-4-chloro-2-methoxybenzonitrile, against multiple cancer cell lines using National Cancer Institute protocols. The results indicated significant cytotoxicity in specific lines, warranting further investigation into its mechanism and therapeutic potential .
- Antimicrobial Testing : Another research effort focused on the antibacterial properties of the compound, revealing effective inhibition against common pathogens with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. What are the recommended synthetic routes for 5-Amino-4-chloro-2-methoxybenzonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common synthetic approach involves halogen substitution on a pre-functionalized benzonitrile scaffold. For example, substituting a chlorine atom in 4-chloro-2-methoxybenzonitrile with an amino group via ammonolysis under controlled conditions. Key variables include:
- Catalyst selection : Use transition metal catalysts (e.g., CuI) to enhance substitution efficiency .
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but require careful monitoring to avoid decomposition.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
Q. What analytical techniques are most effective for characterizing 5-Amino-4-chloro-2-methoxybenzonitrile, and what are their detection limits?
Methodological Answer:
| Method | Detection Limit (µg/mL) | Application | Key Parameters |
|---|---|---|---|
| HPLC | 0.5 | Purity assessment, impurity profiling | C18 column, UV detection at 254 nm |
| GC-MS | 1.0 | Volatile byproduct identification | Electron ionization (70 eV), He carrier gas |
| FT-IR | N/A | Functional group verification | KBr pellet, 4000–400 cm⁻¹ range |
For quantification, combine HPLC with a calibration curve using a certified reference standard.
Q. How should 5-Amino-4-chloro-2-methoxybenzonitrile be stored to ensure long-term stability?
Methodological Answer:
- Storage conditions : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C .
- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) or moisture to prevent hydrolysis of the nitrile group .
- Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis to carboxylic acid derivatives).
Advanced Research Questions
Q. How do electronic effects of substituents (amino, chloro, methoxy) influence the reactivity of 5-Amino-4-chloro-2-methoxybenzonitrile in nucleophilic substitution reactions?
Methodological Answer:
- Amino group (-NH₂) : Acts as an electron-donating group via resonance, activating the aromatic ring for electrophilic attack. However, steric hindrance may reduce accessibility to the para-chloro position .
- Chloro group (-Cl) : Electron-withdrawing effect directs nucleophilic substitution to the meta position relative to the methoxy group.
- Methoxy group (-OCH₃) : Ortho/para-directing but deactivates the ring slightly due to lone pair donation into the ring.
Experimental validation : Use DFT calculations to map electron density distribution and correlate with observed reaction sites .
Q. What strategies can resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?
Methodological Answer:
- Solubility discrepancies : Compare solvent polarity (logP) and temperature effects. For example, solubility in DMSO increases at 40°C but decreases in aqueous buffers .
- Stability variations : Replicate conflicting studies under standardized conditions (pH 7.4 buffer, 25°C) and monitor degradation via LC-MS.
- Data harmonization : Cross-validate using orthogonal methods (e.g., NMR for structural confirmation, DSC for thermal stability) .
Q. How can computational modeling predict the biological activity of 5-Amino-4-chloro-2-methoxybenzonitrile derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The chloro group’s electronegativity enhances binding affinity to hydrophobic pockets .
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values from enzyme inhibition assays.
- Case study : A derivative with a trifluoromethyl group showed 10-fold higher activity due to improved lipophilicity (logP = 2.8 vs. 1.5 for the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
